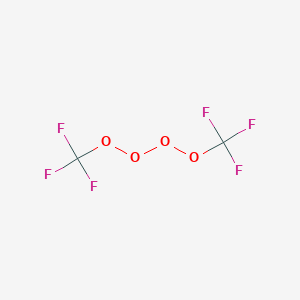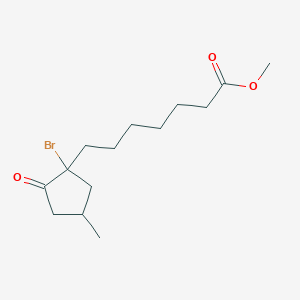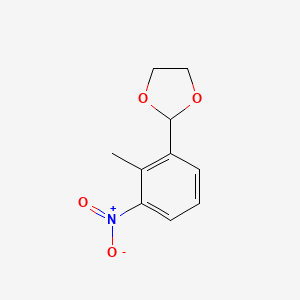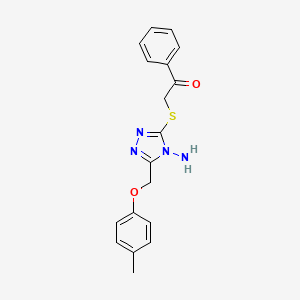
Bis(trifluoromethyl)tetraoxidane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl)tetraoxidane is a chemical compound with the molecular formula C2F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a tetraoxidane backbone. This compound is known for its unique properties, including high stability and significant electron-withdrawing effects due to the trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)tetraoxidane typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the use of trifluoromethyl iodide and hydrogen peroxide in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required low temperatures and controlled environments. The use of continuous flow reactors is also common to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethyl)tetraoxidane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
Bis(trifluoromethyl)tetraoxidane has several applications in scientific research:
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which bis(trifluoromethyl)tetraoxidane exerts its effects involves the interaction of its trifluoromethyl groups with target molecules. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates and enhance the reactivity of the compound. This makes it a valuable reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethyl)disulfide
- Bis(trifluoromethyl)peroxide
- Trifluoromethyl ethers
Uniqueness
Bis(trifluoromethyl)tetraoxidane is unique due to its tetraoxidane backbone, which provides distinct reactivity compared to other trifluoromethyl-containing compounds. Its high stability and electron-withdrawing properties make it particularly useful in reactions requiring strong electron-withdrawing groups.
Propriétés
Numéro CAS |
118986-32-6 |
|---|---|
Formule moléculaire |
C2F6O4 |
Poids moléculaire |
202.01 g/mol |
Nom IUPAC |
trifluoro(trifluoromethylperoxyperoxy)methane |
InChI |
InChI=1S/C2F6O4/c3-1(4,5)9-11-12-10-2(6,7)8 |
Clé InChI |
DYQNIZQCIDCAGJ-UHFFFAOYSA-N |
SMILES canonique |
C(OOOOC(F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)




![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)

